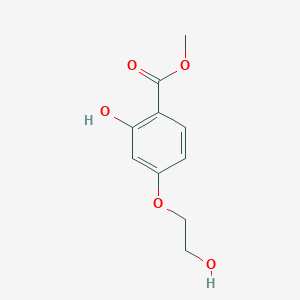

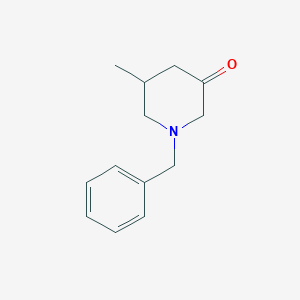

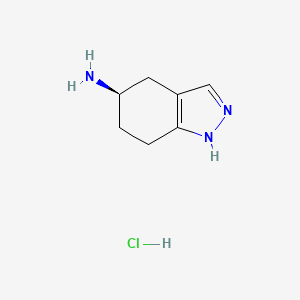

![molecular formula C37H28O2 B3096930 5,5'-Dinaphthalen-1-yl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol CAS No. 1292849-40-1](/img/structure/B3096930.png)

5,5'-Dinaphthalen-1-yl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5,5'-Dinaphthalen-1-yl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol (SPI-4) is a novel compound that has recently been discovered and studied for its potential applications in the field of scientific research. SPI-4 is a small molecule that has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. SPI-4 has been shown to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory molecules. This compound also displays a potent scavenging effect against reactive oxygen species (ROS), making it a promising therapeutic agent for the treatment of oxidative stress-related diseases.

Wissenschaftliche Forschungsanwendungen

Synthesis and Applications

5,5'-Dinaphthalen-1-yl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol and its derivatives have been explored in various scientific studies. Some significant applications include:

Formation of Asymmetrical Spiro Compounds : This compound undergoes transformations under specific conditions, resulting in asymmetrical spiro compounds. These transformations can include cycloaddition reactions and ipso-substitution, leading to novel chemical structures with potential applications in material science and pharmaceuticals (Pozharskii et al., 1996).

Synthesis of Antimalarial Compounds : Derivatives of this compound have been synthesized with significant antimalarial activity, demonstrating its potential in drug development. The regioselective synthesis of these derivatives, such as Spiroaxillarone A, highlights the compound's utility in creating biologically active substances (Liao et al., 2021).

Organic Light-Emitting Diodes (OLEDs) : Certain spiro compounds derived from this chemical have been used in the development of blue light-emitting host materials for OLEDs. These compounds help in achieving high color purity and efficiency in OLED displays (Kim et al., 2014).

Hydrophobic Materials for Solar Cells : Derivatives of this compound have been incorporated into hydrophobic hole transporting materials (HTMs) for perovskite solar cells. This leads to improved stability and efficiency in solar cells, showcasing the compound's relevance in renewable energy technologies (Su et al., 2016).

Chiral Recognition and Catalysis : This compound has been used to synthesize optically active crown ethers, demonstrating its utility in chiral recognition and catalysis. Such applications are crucial in enantioselective synthesis, a key area in pharmaceutical and chemical industries (Naemura & Fukunaga, 1985).

Transformation of Symmetric and Asymmetric Benzoins : It has been utilized as a reagent for converting symmetric and asymmetric benzoins to corresponding benziles, indicating its versatility in organic synthesis (Pesyan et al., 2011).

Eigenschaften

IUPAC Name |

5,5'-dinaphthalen-1-yl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H28O2/c38-35-31(29-13-5-9-23-7-1-3-11-27(23)29)17-15-25-19-21-37(33(25)35)22-20-26-16-18-32(36(39)34(26)37)30-14-6-10-24-8-2-4-12-28(24)30/h1-18,38-39H,19-22H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBIPPRIDBTOHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC3=C2C(=C(C=C3)C4=CC=CC5=CC=CC=C54)O)C6=C1C=CC(=C6O)C7=CC=CC8=CC=CC=C87 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H28O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

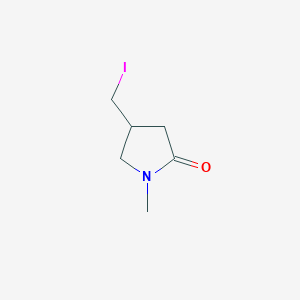

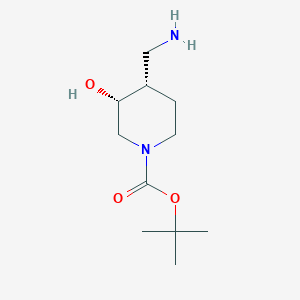

![Racemic-(4aS,6S,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate](/img/structure/B3096877.png)

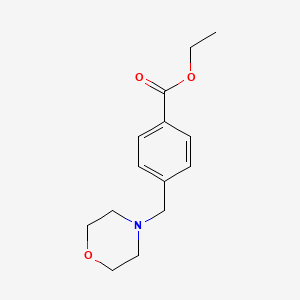

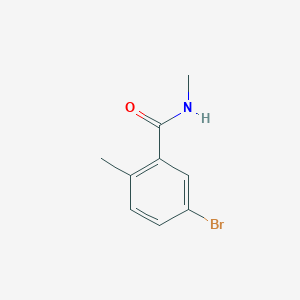

![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/structure/B3096882.png)

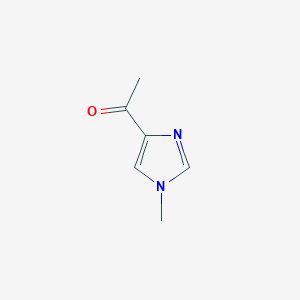

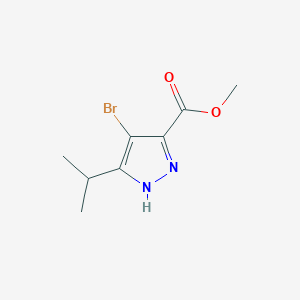

![Racemic-(3aR,4S,6S,7S,7aS)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3096883.png)

![1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B3096921.png)